molecular formula C6H6N4O6 B395610 (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid CAS No. 299405-25-7

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B395610
CAS No.: 299405-25-7
M. Wt: 230.14g/mol
InChI Key: CIOCINHGDJSRDZ-UHFFFAOYSA-N
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Description

(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H6N4O6 and a molecular weight of 230.14 g/mol It is characterized by the presence of a pyrazole ring substituted with methyl and dinitro groups, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid typically involves the nitration of a pyrazole precursor followed by the introduction of the acetic acid group. One common method involves the reaction of 5-methyl-1H-pyrazole with nitric acid to introduce the nitro groups at the 3 and 4 positions. This is followed by the reaction with chloroacetic acid to form the acetic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the realm of chemistry, (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it valuable in developing new materials.

Biology

The compound has been investigated for its biological activities , notably its antimicrobial and anticancer properties. Research indicates that pyrazole derivatives exhibit significant biological effects due to their structural characteristics.

Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacteria using the agar well diffusion method. The results are summarized in the table below:

BacteriaInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

The compound exhibited notable activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound is being explored as a potential drug candidate. Its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes, positions it as a candidate for anti-inflammatory drugs.

Case Study: COX Inhibition
A comparative study evaluated various pyrazole derivatives for their COX inhibitory activity:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
(5-Methyl-3,4-dinitro...)8.52.04.25

The selectivity index indicates that this compound preferentially inhibits COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Industrial Applications

Beyond laboratory settings, this compound is utilized in developing high-energy materials and explosives due to its energetic properties. Its structural features make it suitable for applications requiring compounds with high stability and energy release potential.

Comparison with Similar Compounds

Uniqueness: (5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both nitro groups and an acetic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its combination of energetic properties and potential biological applications makes it a versatile compound for various research fields .

Biological Activity

(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid (CAS No. 299405-25-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound's structure and properties suggest a range of applications in pharmacology and agrochemistry.

The molecular formula of this compound is C6H6N4O6, with a molecular weight of 230.14 g/mol. Its structural characteristics include multiple nitro groups that contribute to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of synthesized pyrazole compounds, this compound was tested against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to determine the Minimum Inhibitory Concentration (MIC) values.

Results Summary :

BacteriaInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is crucial given its role as a common pathogen in clinical settings .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation.

Case Study: COX Inhibition

A comparative study on various pyrazole derivatives revealed that this compound demonstrated notable COX inhibitory activity.

Results Summary :

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
(5-Methyl-3,4-dinitro...)8.52.04.25

The selectivity index indicates that this compound preferentially inhibits COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to traditional NSAIDs .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions due to its lipophilic nature. The presence of nitro groups enhances its electron-withdrawing capacity, which may facilitate interactions with bacterial membranes and inflammatory pathways.

Properties

IUPAC Name

2-(5-methyl-3,4-dinitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O6/c1-3-5(9(13)14)6(10(15)16)7-8(3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOCINHGDJSRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247805
Record name 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299405-25-7
Record name 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299405-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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